molecular formula C17H18N2O3S B2893904 (Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 476628-16-7

(Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2893904
CAS RN: 476628-16-7
M. Wt: 330.4
InChI Key: IIQXMYQYHFNGQZ-CEXYTHCSSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions. .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) are also often included .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have focused on synthesizing various thiazole derivatives and analyzing their crystal structures to understand their physical and chemical properties better. For example, the synthesis and crystal structure of related compounds have been established through methods such as NMR, infrared, mass spectra, and X-ray crystallography, providing a foundational understanding of their molecular configurations and potential reactivity (Parveen et al., 2011). This detailed structural information is crucial for further applications in material science and pharmaceuticals.

Antimicrobial Activities

Some thiazole derivatives have been explored for their antimicrobial properties. For instance, modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have led to synthesized derivatives that showed antimicrobial activities against various bacterial and fungal strains (Desai et al., 2019). Such studies are pivotal for the development of new antimicrobial agents, contributing to addressing the global challenge of antibiotic resistance.

Photophysical and Photochemical Properties

The photophysical and photochemical properties of thiazole derivatives have also been a subject of interest. Research into the photochemical reactions and photophysical properties of these compounds reveals their potential as sensitizers in photo-oxidation processes, which could have implications for developing novel photodynamic therapy agents or materials for solar energy capture (Amati et al., 2010).

Antitumor Activities

Moreover, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for in vitro antitumor activity, showing potential anticancer activity (El-Subbagh et al., 1999). Such research underlines the importance of thiazole derivatives in medicinal chemistry, providing a basis for the development of new anticancer drugs.

Mechanism of Action

If the compound has biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interactions with proteins or other biomolecules .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new synthetic routes to improve its production .

properties

IUPAC Name

ethyl 3,4-dimethyl-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-22-16(21)15-12(2)19(3)17(23-15)18-14(20)11-10-13-8-6-5-7-9-13/h5-11H,4H2,1-3H3/b11-10+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQXMYQYHFNGQZ-IDRIUABISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C=CC2=CC=CC=C2)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C(=NC(=O)/C=C/C2=CC=CC=C2)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

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